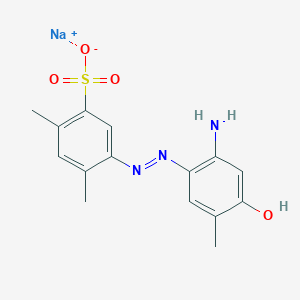
Sorafenib-glucosamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sorafenib-glucosamine is conjugate of sorafenib with glucosamine through amide bond. Sorafenib was approved by FDA in December 2005 for use in the treatment of advanced renal cancer. Liver cancer. The European Commission granted marketing authorization to the drug for the treatment of patients with hepatocellular carcinoma (HCC), the most common form of liver cancer, in October 2007, and FDA approval for this indication followed in November 2007.
Applications De Recherche Scientifique
Sorafenib: A Multikinase Inhibitor
Sorafenib, also known as Nexavar, is an orally active multikinase inhibitor. It is primarily used in the treatment of hepatocellular carcinoma (HCC). As a bi-aryl urea, sorafenib inhibits various kinases involved in tumor cell proliferation and angiogenesis. It has shown to prolong overall survival and delay time to progression in advanced HCC patients. Sorafenib targets cell surface tyrosine kinase receptors and downstream intracellular kinases, significantly affecting tumor cell behavior (Keating & Santoro, 2009).
Metabolic Alterations and Resistance Mechanisms
Studies have indicated the impact of sorafenib on cellular metabolism and resistance mechanisms. Research shows that sorafenib-resistant hepatocellular carcinoma cells exhibit increased glutamine metabolism, reductive glutamine carboxylation, and enhanced lipid biosynthetic pathways. This metabolic reprogramming is attributed to peroxisome proliferator–activated receptor-δ (PPARδ), suggesting PPARδ as a potential therapeutic target in sorafenib-resistant HCC (Kim et al., 2017).
Sorafenib in Combination Therapies
Sorafenib has been studied in combination with other drugs for enhanced therapeutic effects. For example, it has been combined with temozolomide in the treatment of glioblastoma multiforme, showcasing its potential beyond HCC (Hainsworth et al., 2010). Additionally, studies have investigated sorafenib's role in inducing ferroptosis, a form of regulated cell death, in cancer cells, although its effectiveness as a ferroptosis inducer varies across different tumor cell lines (Zheng et al., 2021).
Molecular and Cellular Interactions
Sorafenib's interactions at the molecular level have been explored, particularly its binding properties to c-MYC G-quadruplexes. This insight provides ideas for designing drugs with better stability and specificity (Wu et al., 2023). Furthermore, sorafenib's effect on protein glycosylation in HCC cells has been documented, offering new perspectives for anti-HCC drug design (Liu et al., 2017).
Mechanisms of Action and Resistance
Various mechanisms underlying sorafenib's action and resistance in liver cancer have been identified, such as crosstalk involving different pathways and the activation of hypoxia-inducible pathways. Understanding these mechanisms is crucial for developing individualized therapeutic strategies for HCC (Zhu et al., 2017).
Propriétés
Formule moléculaire |
C26H24ClF3N4O8 |
|---|---|
Poids moléculaire |
612.94 |
Apparence |
Solid powder |
Synonymes |
Sorafenibglucosamine; 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-((2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)picolinamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




